Trichloro(propyl)silane

Description

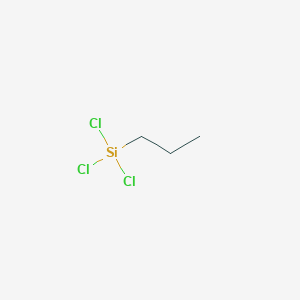

Structure

3D Structure

Properties

IUPAC Name |

trichloro(propyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl3Si/c1-2-3-7(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEHJNBEOVLHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl3Si | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861813 | |

| Record name | Trichloropropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyltrichlorosilane appears as a colorless liquid with a pungent odor. Corrosive to metals and tissue., Liquid, Colorless liquid with an acrid odor; [HSDB] Colorless to yellow liquid; [MSDSonline] | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichloropropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloropropylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

123.5 °C | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

98 to 100 °F (NFPA, 2010), 98 °F (37 °C) Closed cup | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.195 g/cu cm at 20 °C | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.15 (Air = 1) | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

28.8 [mmHg], 28.8 mm Hg at 20 °C | |

| Record name | Trichloropropylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, COLORLESS LIQUID | |

CAS No. |

141-57-1 | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloropropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyltrichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/propyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloropropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloropropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(propyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X16G85FI4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trichloro(propyl)silane CAS number 141-57-1

An In-Depth Technical Guide to Trichloro(propyl)silane (CAS 141-57-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal organosilicon compound for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental chemical principles, reactivity, synthesis, and key applications, with a focus on providing actionable, field-proven insights.

Core Concepts: Understanding this compound

This compound, also known by its IUPAC name this compound and synonym n-Propyltrichlorosilane, is an organosilane with the chemical formula C₃H₇Cl₃Si.[1][2][3][4] It is a foundational molecule in the synthesis of advanced materials, primarily due to the unique reactivity conferred by its molecular architecture.

Molecular Structure and Reactivity

The molecule's reactivity is centered around a tetrahedral silicon atom bonded to a non-hydrolyzable n-propyl group (CH₃CH₂CH₂–) and three highly reactive chlorine atoms.[1] The significant electronegativity difference between silicon (χ = 1.90) and chlorine (χ = 3.16) creates highly polarized Si-Cl bonds, rendering the silicon atom electrophilic and thus highly susceptible to nucleophilic attack.[1] This inherent reactivity, particularly towards water and other nucleophiles, is the cornerstone of its utility.[1]

The propyl group, being a stable alkyl chain, does not participate directly in the primary reactions but plays a crucial role in defining the properties of the final material, such as imparting hydrophobicity to a functionalized surface.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent, acrid odor.[1][2][5] Its physical properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value |

| CAS Number | 141-57-1 |

| Molecular Weight | 177.53 g/mol [1][3] |

| Boiling Point | 124°C[1][6][7] |

| Density | ~1.20 g/cm³ at 20°C[1] |

| Refractive Index | ~1.43 at 20°C[1][7] |

| Flash Point | 37°C[1][6][7] |

| Solubility | Soluble in non-polar organic solvents (e.g., toluene, hexane). Reacts violently with water.[1][8] |

Chemical Reactivity and Core Mechanisms

The utility of this compound is dominated by its reaction with nucleophiles, most notably water. This process, known as hydrolysis, is followed by a condensation step, which together enable the formation of stable, cross-linked siloxane networks.

Hydrolysis and Condensation: The Foundation of Siloxane Networks

The conversion of this compound into a stable polysiloxane structure is a two-stage process:

-

Hydrolysis: The three Si-Cl bonds are sequentially replaced by hydroxyl (OH) groups in a nucleophilic substitution reaction with water. This reaction is rapid and exothermic, producing corrosive hydrochloric acid (HCl) as a byproduct. The intermediate product is propylsilanetriol (CH₃CH₂CH₂Si(OH)₃).[1][9]

-

Condensation: The newly formed, highly reactive silanol groups readily condense with each other (or with surface-bound hydroxyls), eliminating water to form stable siloxane (Si-O-Si) bonds.[9][10] This polymerization process creates a durable, cross-linked network.

Caption: Hydrolysis and condensation pathway of this compound.

Alcoholysis

In the presence of alcohols (ROH), this compound undergoes alcoholysis to form propylalkoxysilanes (e.g., propyltrimethoxysilane). These compounds are also valuable precursors for surface modification but exhibit more controlled and milder hydrolysis kinetics compared to their chlorosilane counterparts.[1]

Synthesis and Manufacturing

This compound is typically produced via well-established industrial processes. The choice of method depends on factors such as precursor availability, desired purity, and production scale.

-

Hydrosilylation: A common and selective method involves the platinum-catalyzed addition of trichlorosilane (HSiCl₃) across the double bond of allyl chloride (CH₂=CHCH₂Cl).[1][6][11] This reaction offers high yields under relatively mild conditions.

-

Direct Chlorination: In this process, propylsilane is reacted directly with chlorine gas at elevated temperatures to produce this compound.[1]

Caption: A typical hydrosilylation synthesis workflow for this compound.

Core Applications in Scientific Research

The reactivity of this compound makes it an indispensable tool for modifying and functionalizing surfaces, serving as both a final coating agent and a crucial intermediate.

-

Surface Modification & Self-Assembled Monolayers (SAMs): This is a primary application where the silane is used to create thin, uniform coatings on hydroxylated surfaces like glass, silicon wafers, and metal oxides.[9][12][13] The hydrolysis and condensation reactions anchor the silane covalently to the surface, while the exposed propyl groups create a hydrophobic (water-repellent) layer. This is fundamental for applications in microelectronics, nanotechnology, and creating biocompatible surfaces.[9]

-

Precursor to Silane Coupling Agents: this compound serves as a key intermediate for synthesizing more complex silane coupling agents.[1][5][12] These agents are bifunctional molecules that act as molecular bridges to promote adhesion between inorganic substrates (like glass fibers) and organic polymers (like epoxy resins), forming robust composite materials.

-

Silicone Polymer Synthesis: It is a building block in the broader silicone industry, used to create silicone polymers, resins, adhesives, and coatings with tailored properties such as thermal stability and chemical resistance.[5][14]

Experimental Protocols and Characterization

The successful application of this compound, particularly for surface modification, relies on meticulous experimental technique and robust analytical validation.

Protocol: Solution-Phase Functionalization of a Silicon Wafer

This protocol describes a standard procedure for creating a propyl-terminated surface on a silicon wafer. Causality: Every step is designed to ensure a clean, reactive substrate and anhydrous conditions to prevent premature silane polymerization in solution, leading to a uniform monolayer.

Step 1: Substrate Cleaning and Hydroxylation (Critical for Reactivity)

-

Submerge the silicon wafer in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive). This removes organic residues and generates a dense layer of surface hydroxyl (-OH) groups, which are the reaction sites for the silane.

-

Rinse copiously with deionized water and dry under a stream of nitrogen gas.

Step 2: Silanization Solution Preparation (Anhydrous Conditions are Key)

-

In a nitrogen-purged glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent like toluene. Using an anhydrous solvent is crucial to prevent the silane from hydrolyzing and polymerizing before it reaches the substrate surface.[15]

Step 3: Surface Functionalization

-

Immerse the cleaned, dried wafer into the silanization solution.

-

Allow the reaction to proceed for 30-60 minutes at room temperature.[15] The Si-Cl groups will react with the surface -OH groups.

Step 4: Rinsing and Curing

-

Remove the wafer from the solution and rinse sequentially with toluene, then isopropanol or ethanol to remove any physisorbed silane.

-

Dry the wafer with nitrogen gas.

-

Cure the wafer in an oven at 110-120°C for 30 minutes. This step drives off residual water and promotes the formation of stable, cross-linked Si-O-Si bonds between adjacent silane molecules and the surface.[10]

Caption: Workflow for surface functionalization using this compound.

Analytical Characterization Techniques

Validating the success of a surface modification is essential. The following techniques provide complementary information about the functionalized surface.

| Technique | Objective |

| Contact Angle Goniometry | Measures the surface water contact angle to quantify the change in hydrophobicity, confirming the presence of the alkyl layer.[15][16] |

| FTIR Spectroscopy | Confirms the chemical modification by identifying C-H stretching from the propyl groups and Si-O-Si network formation.[16] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental composition of the surface, confirming the presence and chemical state of Si, C, and O.[16] |

| Gas Chromatography (GC) | Primarily used to assess the purity of the initial this compound reagent.[3][7][17] |

| NMR Spectroscopy (²⁹Si) | Used in solution studies to monitor the kinetics of hydrolysis and condensation reactions.[18] |

Safety, Handling, and Disposal

This compound is a hazardous chemical that requires strict safety protocols. Its high reactivity with water is the source of many of its hazards.

-

Primary Hazards:

-

Flammable Liquid and Vapor: Keep away from heat, sparks, and open flames.[7][8]

-

Reacts Violently with Water: Contact with water or moisture generates heat and toxic, corrosive hydrochloric acid gas.[2][8][19] This reaction can also produce flammable hydrogen gas.[19]

-

Causes Severe Skin Burns and Eye Damage: The compound and its hydrolysis products are highly corrosive.[7][8]

-

Toxic if Inhaled: Vapors are corrosive to the respiratory tract.[8][20]

-

-

Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.[20]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[21]

-

Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[20][21]

-

-

Storage:

-

Disposal:

Conclusion

This compound (CAS 141-57-1) is more than just a chemical intermediate; it is a powerful tool for precision surface engineering and materials synthesis. Its well-defined reactivity, centered on the hydrolysis and condensation of its trichlorosilyl group, provides a reliable pathway to create robust, functional materials. For researchers in drug development, nanotechnology, and materials science, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential to harnessing its full potential safely and effectively.

References

-

Chemsrc. (2025). Trichloropropylsilane | CAS#:141-57-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propyltrichlorosilane | C3H7Cl3Si | CID 8850. PubChem. Retrieved from [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET: TRICHLOROSILANE, 99%. Retrieved from [Link]

- Google Patents. (n.d.). CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Promising Chemical for Various Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trichloro(3-chloropropyl)silane | C3H6Cl4Si | CID 75693. PubChem. Retrieved from [Link]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

-

Research Explorer The University of Manchester. (2012). Silanes for adhesion promotion and surface modification. Retrieved from [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

-

MDPI. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Retrieved from [Link]

- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.

-

Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study. The Journal of Physical Chemistry C. Retrieved from [Link]

-

ResearchGate. (2025). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved from [Link]

-

PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]

-

ResearchGate. (2014). What protocol should I follow for functionalization of trimethoxysilyl octadecyl silane over glass substrate?. Retrieved from [Link]

-

PMC. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. NIH. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-520622) | 141-57-1 [evitachem.com]

- 2. Propyltrichlorosilane | C3H7Cl3Si | CID 8850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. innospk.com [innospk.com]

- 6. Trichloropropylsilane | CAS#:141-57-1 | Chemsrc [chemsrc.com]

- 7. This compound | 141-57-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. benchchem.com [benchchem.com]

- 10. gelest.com [gelest.com]

- 11. CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane - Google Patents [patents.google.com]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. innospk.com [innospk.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. applications.wasson-ece.com [applications.wasson-ece.com]

- 18. researchgate.net [researchgate.net]

- 19. PROPYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. gelest.com [gelest.com]

- 22. fishersci.com [fishersci.com]

Trichloro(propyl)silane hydrolysis mechanism

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trichloro(propyl)silane

Introduction

This compound (TCPS) is a trifunctional organosilane of significant interest in materials science and surface chemistry. Its molecular architecture, featuring a stable propyl group and a highly reactive trichlorosilyl headgroup, makes it an essential precursor for the synthesis of polypropylsilsesquioxanes (PPSQ) and a versatile agent for creating robust, covalently bound self-assembled monolayers (SAMs) on hydroxylated surfaces. The utility of TCPS is fundamentally rooted in its reaction with water—a two-stage process of hydrolysis and subsequent condensation.

This technical guide provides a detailed examination of the core mechanisms governing the transformation of this compound. We will explore the reaction pathways, kinetics, and the critical process parameters that influence the final structure of the resulting materials. This document is designed for researchers, scientists, and drug development professionals who leverage silane chemistry for surface modification, polymer synthesis, and the development of advanced materials.

Core Reaction Mechanism: A Two-Act Play

The conversion of monomeric this compound into a stable, cross-linked polysiloxane network is a sequential process involving two primary reactions: hydrolysis and condensation. This process is often categorized under the broader term of sol-gel chemistry.

Part 1: Hydrolysis - The Activation Step

The initial and critical stage is the hydrolysis of the silicon-chlorine (Si-Cl) bonds. This is a series of nucleophilic substitution reactions (SN2-Si type mechanism) where water molecules act as the nucleophile, attacking the electrophilic silicon center.[1][2][3] The reaction proceeds stepwise, with the three chlorine atoms being sequentially replaced by hydroxyl groups (silanols), liberating hydrogen chloride (HCl) as a byproduct.

The overall hydrolysis reaction can be summarized as:

CH₃CH₂CH₂SiCl₃ + 3H₂O → CH₃CH₂CH₂Si(OH)₃ + 3HCl

However, this transformation occurs via stable, albeit transient, intermediates:

-

Step 1: CH₃CH₂CH₂SiCl₃ + H₂O → CH₃CH₂CH₂SiCl₂(OH) + HCl

-

Step 2: CH₃CH₂CH₂SiCl₂(OH) + H₂O → CH₃CH₂CH₂SiCl(OH)₂ + HCl

-

Step 3: CH₃CH₂CH₂SiCl(OH)₂ + H₂O → CH₃CH₂CH₂Si(OH)₃ + HCl

The final product of this stage is propylsilanetriol.[4] The first hydrolysis step is often considered the rate-determining step in the sequence.[1] The hydrogen chloride generated during this process can act as a catalyst, accelerating the subsequent hydrolysis steps in an effect known as autocatalysis.[2][5]

Part 2: Condensation - Building the Network

Propylsilanetriol, the product of complete hydrolysis, is a highly reactive and unstable molecule.[2] Its silanol groups readily undergo intermolecular condensation to form thermodynamically stable siloxane bridges (Si-O-Si).[2][6][7][8] This polymerization stage is responsible for the formation of oligomeric species and, ultimately, a three-dimensional cross-linked network known as polypropylsilsesquioxane.[9][10]

Condensation primarily proceeds through a dehydration reaction where two silanol groups combine:

2 R–Si–OH → R–Si–O–Si–R + H₂O (where R represents the propyl group and other substituents on the silicon atom).[11][12]

This process continues, building larger and more complex structures, from simple dimers and cyclic trimers or tetramers to large, highly branched polymers.[7][13]

Conclusion

The hydrolysis and condensation of this compound are foundational processes that enable its wide-ranging applications. The transformation from a simple monomer to a complex polymeric network is a cascade of sequential SN2-Si hydrolysis reactions followed by competing condensation events. While the overall mechanism is well-understood, the final material properties are exquisitely sensitive to reaction conditions. Mastery of these parameters—particularly pH, water concentration, and solvent—is essential for any scientist or engineer aiming to design and control the formation of siloxane-based materials and surfaces. The use of in-situ analytical techniques, such as FTIR and NMR spectroscopy, provides the necessary experimental feedback to validate mechanistic assumptions and achieve precise control over the chemical process.

References

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - Elsevier. (n.d.).

- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF. (2025). ResearchGate.

- Cameron, J. H., Kleinhenz, T. A., & Hawley, M. C. (1975). Kinetics of Hydrolysis Reactions of Phenyltrichlorosilane. Industrial & Engineering Chemistry Fundamentals, 14(4), 328-332.

- Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science.

- Alam, T. M., Assink, R. A., & Loy, D. A. (n.d.). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials.

- Green Synthesis of Soluble Polysilsesquioxane with Phthalimide Groups. (2023). MDPI.

- An In-depth Technical Guide on the Hydrolysis Mechanism of Trichloroeicosylsilane. (n.d.). Benchchem.

- The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane... (2021). NIH.

- polypropylsilsesquioxane, 36088-62-7. (n.d.). The Good Scents Company.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC.

- Effect of pH on hydrolysis and condensation speed. (n.d.). ResearchGate.

- Hydrolysis and Stability of Trichloro(4-phenylbutyl)silane in Different Solvents. (n.d.). Benchchem.

- Process for preparation of polysilsesquioxane. (n.d.). European Patent Office.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.).

- Hydrolysis of silanes and surface treatment with the hydrolysis product. (n.d.). Google Patents.

- Mechanism for the Formation of Poly(phenylsilsesquioxane). (2025). ResearchGate.

- Propylsilanetriol | C3H10O3Si. (n.d.). PubChem.

- Application Notes and Protocols for the Hydrolysis of Trimethoxy(propyl)silane. (n.d.). Benchchem.

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate.

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane... (2025). ResearchGate.

- Competition between hydrolysis and condensation reactions of trialkoxysilanes... (2025). ResearchGate.

- An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 4. Propylsilanetriol | C3H10O3Si | CID 169745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. polypropylsilsesquioxane, 36088-62-7 [thegoodscentscompany.com]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. researchgate.net [researchgate.net]

Synthesis of propyl-substituted silicone resins

An In-Depth Technical Guide to the Synthesis of Propyl-Substituted Silicone Resins

Authored by a Senior Application Scientist

Abstract

Silicone resins, characterized by their robust siloxane (Si-O-Si) backbone, are foundational materials in a multitude of advanced applications due to their inherent thermal stability, durability, and dielectric properties.[1] The strategic modification of this inorganic backbone with organic groups is a key methodology for tailoring their physical and chemical characteristics to meet specific performance demands.[2][3] Among these modifications, the incorporation of propyl groups represents a critical approach for enhancing properties such as toughness and compatibility with organic systems. This guide provides an in-depth examination of the primary synthesis methodologies for propyl-substituted silicone resins—hydrosilylation and sol-gel condensation. It delves into the rationale behind precursor selection, provides detailed experimental frameworks, and explores the causal relationships between synthesis parameters and the final properties of the resin, offering a comprehensive resource for researchers and materials scientists.

Introduction: The Rationale for Propyl Substitution

The fundamental structure of a silicone resin is a three-dimensional network of siloxane bonds, which imparts greater resistance to thermal and radiation degradation compared to traditional carbon-backbone polymers.[1] However, unmodified silicone resins can be brittle and have limited compatibility with organic polymers. The introduction of organic substituents, such as methyl, phenyl, or propyl groups, transforms the polymer from a purely inorganic network into a hybrid material, modifying its physical properties like flexibility and cure characteristics.[1]

The choice of the organic group is a critical determinant of the resin's final performance profile:

-

Methyl Groups: Impart high thermal shock resistance and support rapid curing mechanisms.[1]

-

Phenyl Groups: Enhance high-temperature stability (above 200°C), improve compatibility with organic resins, and increase toughness.[1][4]

-

Propyl Groups: Offer a unique balance of properties. As the alkyl chain length increases, the resin's toughness is enhanced.[4] However, this comes at the cost of reduced thermal stability (around 120°C) and hardness compared to methyl or phenyl-substituted counterparts.[4] Propyl silsesquioxane resins are particularly valuable for creating compatible blends with other silicone resins (e.g., MQ resins) to produce materials with improved flexibility and gloss for cosmetic and coating applications.[5]

This guide focuses on the two predominant synthesis routes used to incorporate these crucial propyl functionalities into a silicone resin network.

Core Synthesis Methodology I: Hydrosilylation

Hydrosilylation is a powerful and atom-economical addition reaction for forming carbon-silicon bonds.[6] The fundamental mechanism involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, typically catalyzed by a noble metal complex.[7][8] This method is highly efficient and avoids the formation of by-products, making it a clean and controllable route for synthesis and crosslinking.[8]

Mechanistic Principle

The reaction is most often catalyzed by platinum complexes. It provides a direct pathway to covalently link propyl groups to the silicone backbone by reacting a hydride-functional siloxane with an allyl-containing compound.

Caption: General schematic of the hydrosilylation reaction.

Precursor Selection

-

Silicon Hydride Source: This can be a silsesquioxane copolymer containing Si-H groups or a separate silicon hydride-containing crosslinker.[9][10] The concentration and distribution of Si-H groups are critical for controlling the crosslink density.

-

Unsaturated Propyl Source: The most common precursor is an allyl compound (containing a CH₂=CH-CH₂– group). Functionalized allyl compounds can be used to introduce other functionalities in addition to the propyl linkage.[7]

Self-Validating Experimental Protocol: Hydrosilylation

This protocol describes a generalized, self-validating system for curing a propyl-functional silicone resin. The key control parameter is the molar ratio of Si-H to unsaturated groups, which directly governs the extent of the cure.

-

Component Formulation: In a suitable reaction vessel, combine the silsesquioxane copolymer (A) with the silicon hydride crosslinking agent (B). If needed for viscosity control, an appropriate solvent (e.g., toluene) can be added.[9]

-

Ratio Confirmation (Critical Control Point): The components (A) and (B) must be mixed to achieve a molar ratio of silicon-bonded hydrogen atoms (Si-H) to unsaturated groups (C=C) of at least 1.0:1.0. A ratio below this threshold will result in incomplete curing and compromised physical properties.[10] Ratios between 1.1:1.0 and 1.5:1.0 are often preferred to ensure complete consumption of the unsaturated groups.[9][10]

-

Catalyst Introduction: Add the hydrosilylation catalyst (C), typically a platinum-based complex, to the mixture. An optional reaction inhibitor may be added to prevent premature curing at room temperature, providing a workable pot life.[10]

-

Curing: The composition is cured by heating. The reaction zone is typically maintained at a temperature between 115°C and 200°C.[7] The cure time is dependent on the temperature, catalyst concentration, and presence of inhibitors.

-

Validation: The completion of the reaction can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy. A successful cure is validated by the disappearance of the characteristic Si-H stretching peak around 2126 cm⁻¹.[8]

Core Synthesis Methodology II: Sol-Gel Process

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules (monomers). For silicone resins, this involves the hydrolysis and subsequent condensation of organo-functional alkoxysilane precursors.[11] This bottom-up approach allows for the synthesis of organic-inorganic hybrid networks with a high degree of control over the final structure.[12]

Mechanistic Principle

The process occurs in two fundamental stages:

-

Hydrolysis: Alkoxy groups (-OR) on the silane precursor are hydrolyzed in the presence of water and a catalyst (acid or base) to form reactive silanol groups (Si-OH).

-

Condensation: The silanol groups condense with each other or with remaining alkoxy groups to form the siloxane (Si-O-Si) backbone of the resin, releasing water or alcohol as a by-product.[1]

Caption: The two-stage sol-gel process for propyl-substituted resins.

Precursor Selection

-

Propyl Source: The primary precursor is a propyl-functionalized silane, most commonly an alkoxysilane like Propyltriethoxysilane (PTES) .[12] Propyltrichlorosilane can also be used, which hydrolyzes more rapidly.[5]

-

Co-precursors: To modify the network structure and properties, PTES is often co-polymerized with other precursors. A common choice is Tetraethylorthosilicate (TEOS) , which introduces tetrafunctional (Q) units, increasing the crosslink density and hardness of the final resin.[12]

Self-Validating Experimental Protocol: Sol-Gel Synthesis

This protocol outlines a validated procedure for synthesizing a propyl-functionalized silica network. The causality is clear: reaction conditions directly control the kinetics of hydrolysis and condensation, which in turn defines the final material's structure and properties.[11]

-

Sol Preparation: In a reaction vessel, combine Propyltriethoxysilane (PTES) and any co-precursors (e.g., TEOS) with a solvent, typically an alcohol, to form a homogeneous solution.[12]

-

Hydrolysis Initiation: Add a mixture of water and a catalyst (e.g., glacial acetic acid or hydrochloric acid) to the precursor solution.[13] The molar ratio of water to silane precursors is a critical parameter that influences the rate and extent of hydrolysis.

-

Condensation and Gelation: Heat the mixture, often to reflux, for a defined period (e.g., 24 hours).[13] During this step, condensation reactions lead to the formation of a three-dimensional network, causing the solution to transition into a viscous gel. Temperature is a key factor; higher temperatures (e.g., 65°C vs. room temperature) lead to a higher degree of total condensation and network dimensionality.[11]

-

Aging and Drying: The gel is typically aged to allow for further strengthening of the network. Following aging, the solvent and reaction by-products are removed by evaporation under controlled conditions (e.g., heating in an oven or ambient pressure drying) to yield the final solid resin.[12][13]

-

Validation: The chemical structure and degree of condensation can be validated through ²⁹Si NMR and FTIR spectroscopy.[12] Successful synthesis is indicated by the presence of strong Si-O-Si absorption bands in the FTIR spectrum and the quantification of different silicon environments (T-units from PTES, Q-units from TEOS) via NMR.

Impact of Precursor Choice on Resin Properties

The final characteristics of the synthesized resin are a direct consequence of the organic groups attached to the silicon atoms. The selection and ratio of precursors are therefore the primary means of engineering a resin for a specific application.

Precursor Summary

| Precursor Name | Chemical Formula | Reactive Group | Typical Synthesis Route |

| Propyltriethoxysilane (PTES) | CH₃CH₂CH₂Si(OCH₂CH₃)₃ | Ethoxy (-OEt) | Sol-Gel |

| Propyltrichlorosilane | CH₃CH₂CH₂SiCl₃ | Chloro (-Cl) | Sol-Gel |

| Allyl compounds (e.g., Allyl chloride) | CH₂=CHCH₂Cl | Allyl (C=C) | Hydrosilylation |

| Hydride-functional Siloxanes | R'₂HSiO(R₂SiO)nSiHR'₂ | Hydride (Si-H) | Hydrosilylation |

| Methyltriethoxysilane (MTES) | CH₃Si(OCH₂CH₃)₃ | Ethoxy (-OEt) | Sol-Gel (Co-precursor) |

| Phenyltriethoxysilane | C₆H₅Si(OCH₂CH₃)₃ | Ethoxy (-OEt) | Sol-Gel (Co-precursor) |

Structure-Property Relationships

The balance between different organic groups allows for precise tuning of the resin's properties.

Caption: Influence of organic substituents on silicone resin properties.

Conclusion

The synthesis of propyl-substituted silicone resins via hydrosilylation or sol-gel condensation provides robust and versatile platforms for creating advanced materials. The hydrosilylation route offers a clean, addition-based chemistry ideal for curing and crosslinking, while the sol-gel process provides a bottom-up approach to building complex organic-inorganic networks from molecular precursors. The ultimate performance of the resin is dictated by a clear causal chain: the selection of propyl, methyl, and phenyl-functionalized precursors directly controls the final balance of properties, including toughness, thermal stability, and cure speed. A thorough understanding of these synthesis principles and structure-property relationships empowers researchers to design and develop novel silicone resins tailored for demanding applications in coatings, electronics, and personal care.[14][15]

References

- The Effect of Different Side Groups in Organic Silicone Resin Molecules on Heat Resistance. (2024). Google AI Search.

- Hydrosilylation of Propiolate Esters. (2025). Organic Syntheses.

- Silicone resins and intermediates Selection guide. Dow.

- Hydrosilylation cure of silicone resin containing colloidal silica and a process for producing the same. Google Patents.

- Synthesis process of propyl functionalized silica aerogels. (2022). ResearchGate.

- Hydrosilylation cure of silicone resin containing colloidal silica and a process for producing the same. Google Patents.

- Silicones for Resin Modification. Shin-Etsu Silicones.

- Understanding the Types of Silicone Resins and Their Applications. (2008). Specialty Silicone Products, Inc..

- Hydrosilylation process. Google Patents.

- Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates. (2015). RSC Publishing.

- Effects of functional groups on surface pressure-area isotherms of hydrophilic silicone polymers. (2014). PubMed.

- Sol–gel synthesized siloxane hybrid materials for display and optoelectronic applications. (2020). Journal of the Korean Ceramic Society.

- Synthesis, characterization and modification of silicone resins: An “Augmented Review”. (2024). ResearchGate.

- Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation. (2020). Polymers.

- MQ and T-propyl siloxane resins compositions. Google Patents.

- Synthesis and characterization of silicones containing cyanopropyl groups and their use in dielectric elastomer actuators. (2013). ResearchGate.

- Sol-Gel Synthesis and Physicochemical Properties of Organosilicon Materials Functionalized by Amino Groups. (2025). ResearchGate.

- Functional silicone oils and elastomers: new routes lead to new properties. (2023). RSC Publishing.

- What Are the Applications of Silicone Polymers?. (2023). PharmiWeb.com.

- Influence of Silicone Additives on the Properties of Pressure-Sensitive Adhesives. (2022). PMC.

- Amine-Functional Silicones. Gelest.

- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). Polymers.

- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). NIH.

- Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. (2020). MDPI.

- Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. (2019). MDPI.

- Silicone primer compositions. Google Patents.

- Liquid alkoxysilyl -functional silicone resins, method for their preparation, and curable silicone resin compositions. Google Patents.

- Functional silicone oils and elastomers: new routes lead to new properties. (2023). RSC Publishing.

- Silicon resins and methods for their preparation. Google Patents.

Sources

- 1. dow.com [dow.com]

- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Different Side Groups in Organic Silicone Resin Molecules on Heat Resistance - Knowledge [silibasesilicone.com]

- 5. US7803358B2 - MQ and T-propyl siloxane resins compositions - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]

- 8. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. CA2477945C - Hydrosilylation cure of silicone resin containing colloidal silica and a process for producing the same - Google Patents [patents.google.com]

- 10. WO2003076182A1 - Hydrosilylation cure of silicone resin containing colloidal silica and a process for producing the same - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. rissochem.com [rissochem.com]

- 15. pharmiweb.com [pharmiweb.com]

Trichloro(propyl)silane safety and handling precautions

An In-depth Technical Guide to the Safe Handling and Management of Trichloro(propyl)silane

Foreword: A Proactive Approach to Chlorosilane Safety

This compound (C₃H₇Cl₃Si) is a versatile organosilicon compound, serving as a key intermediate in the synthesis of various silane coupling agents and silicon-based materials.[1][2] Its utility in surface modification and proteomics research makes it a valuable tool for scientists and drug development professionals.[1][2] However, its high reactivity, particularly its violent reaction with water and its corrosive nature, necessitates a comprehensive and disciplined approach to safety.[3][4] This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the hazards associated with this compound, enabling researchers to build self-validating safety systems into their experimental workflows.

Section 1: Core Chemical Identity and Physicochemical Properties

A foundational understanding of this compound's properties is critical to anticipating its behavior and handling it safely. The molecule's structure, featuring a propyl group and three chlorine atoms bonded to a central silicon atom, results in a high degree of polarity, particularly at the silicon-chlorine bonds.[1] This inherent polarity is the root of its high reactivity and moisture sensitivity.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound. These values are fundamental for designing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 141-57-1 | [1][2] |

| Molecular Formula | C₃H₇Cl₃Si | [1][3] |

| Molecular Weight | 177.53 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Pungent, acrid | [1][3] |

| Boiling Point | 123-124°C (396-398 K) | [1][3][5] |

| Density | ~1.20 g/cm³ at 20-25°C | [1][3][5] |

| Vapor Density | 6.15 (Air = 1) | [3] |

| Flash Point | 37°C (105°F) | [1][5] |

| Solubility | Soluble in many organic solvents; reacts violently with water.[1] |

Section 2: Hazard Analysis: Reactivity and Toxicology

This compound is classified as a hazardous material due to its flammability, corrosivity, and acute toxicity.[1][6] A thorough understanding of these hazards is non-negotiable for any personnel handling this substance.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the primary dangers.

| GHS Classification | Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor.[3][6] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled.[6] |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[3][6] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[6] |

| Serious Eye Damage | H318: Causes serious eye damage. |

| Corrosive to Metals | H290: May be corrosive to metals. |

Primary Reactivity Hazard: Hydrolysis

The most significant and immediate hazard associated with this compound is its violent reaction with water or moisture.[3] This is not a simple dissolution but a rapid, exothermic hydrolysis reaction that liberates large quantities of toxic and corrosive hydrogen chloride (HCl) gas.[3][7] The reaction proceeds as the highly polar water molecules attack the electrophilic silicon atom, leading to the substitution of chlorine atoms with hydroxyl groups, which then condense.

Caption: Hydrolysis of this compound.

This reactivity means that even ambient humidity can be sufficient to initiate the release of HCl gas, making strict anhydrous handling conditions imperative.[1]

Incompatibilities and Hazardous Decomposition

Beyond water, this compound must be isolated from:

When heated to decomposition, it emits toxic fumes of hydrogen chloride and potentially phosgene.[3]

Toxicological Profile and Routes of Exposure

The primary toxicological threat is severe corrosion.[3] The liberated HCl gas is responsible for the acute health effects.[4]

-

Inhalation: Toxic if inhaled.[6] Vapors cause severe irritation of the respiratory tract, leading to coughing, choking, and potentially chemical pneumonitis and life-threatening pulmonary edema.[4][10]

-

Skin Contact: Causes severe skin burns.[6] Moisture on the skin will accelerate the hydrolysis, leading to rapid and deep chemical burns.[4]

-

Eye Contact: Causes serious, potentially irreversible eye damage and burns.[4][6] Immediate and prolonged irrigation is critical.

-

Ingestion: Harmful if swallowed.[6] Causes severe chemical burns to the mouth, throat, and gastrointestinal tract.[4] Do NOT induce vomiting.[6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors and HCl gas.[11]

-

Ventilation: General room ventilation should be sufficient to dilute any fugitive emissions, with floor-level exhaust considered, as vapors are more than six times denser than air.[3][12]

-

Safety Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[8][13]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on the high potential for severe chemical burns.

| PPE Category | Specification | Rationale and Best Practices |

| Hand Protection | Neoprene or nitrile rubber gloves.[8] Consider double-gloving. | Provides a barrier against direct contact. Inspect gloves for integrity before each use and change them immediately if contaminated. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[8][11] | Protects against splashes and vapor exposure. Contact lenses should not be worn.[8] |

| Skin/Body Protection | Flame-retardant lab coat and additional chemical-resistant apron. Wear suitable protective clothing.[8] | Protects skin from splashes. Ensure clothing is fully buttoned. Do not leave any skin exposed. |

| Respiratory Protection | A NIOSH-certified respirator with an organic vapor/acid gas (yellow) cartridge is required if engineering controls are insufficient or during emergency situations.[8] | Protects against inhalation of the compound's vapors and its HCl hydrolysis product. |

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to strict, validated protocols is paramount for preventing incidents.

Experimental Protocol: Safe Handling Workflow

-

Preparation: Don all required PPE before entering the handling area. Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

-

Inert Atmosphere: Due to its extreme moisture sensitivity, handle under a dry inert atmosphere (e.g., nitrogen or argon).[8]

-

Grounding: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can serve as an ignition source.[6][8]

-

Dispensing: Use only non-sparking tools for transfers.[6][8] Dispense the liquid slowly and carefully to avoid splashing.

-

Container Management: Keep containers tightly closed when not in use.[6][8] Open containers carefully as pressure may build up during storage.[8]

-

Post-Handling: After use, wash hands and other exposed areas thoroughly.[6][8] Decontaminate the work area.

-

Hygiene: Do not eat, drink, or smoke in the work area.[6]

Caption: Safe Handling Workflow for this compound.

Storage Requirements

-

Conditions: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[6][8]

-

Container: Keep in the original, tightly closed container.[6] Store in a corrosive-resistant container.[14]

-

Security: The storage area should be locked up and accessible only to authorized personnel.[6][8]

-

Incompatibilities: Store away from incompatible materials, especially water, acids, alcohols, bases, and oxidizing agents.[8]

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures

Medical attention is required for all routes of exposure. Show the Safety Data Sheet (SDS) to the attending physician.[15]

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the person to fresh air immediately.[6][16] 2. If breathing has stopped, perform artificial respiration.[16] 3. Keep the person warm and at rest. 4. Get emergency medical help immediately.[6][16] |

| Skin Contact | 1. Immediately take off all contaminated clothing.[6] 2. Flush the affected skin with large amounts of water for at least 15 minutes.[7][13] 3. Get emergency medical help immediately.[13] |

| Eye Contact | 1. Immediately rinse cautiously with water for several minutes (at least 15-30 minutes), holding the eyelids open.[6][13] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[6] 3. Get emergency medical help immediately. |

| Ingestion | 1. Rinse mouth with water.[6] 2. Do NOT induce vomiting.[6] 3. If the person is conscious, have them drink water (two glasses at most). 4. Get emergency medical help immediately.[6] |

Spill and Leak Management Protocol

DO NOT USE WATER ON THE SPILL. [7][10]

-

Evacuate & Isolate: Evacuate all non-essential personnel from the spill area. Isolate the area and eliminate all ignition sources (sparks, flames, hot surfaces).[3][7]

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don full PPE, including respiratory protection.[17]

-

Containment: Cover the spill with a dry, inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[10][11][17] Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[17]

-

Decontamination: Ventilate the area and wash the spill site after the material pickup is complete.[17]

Caption: Spill Response Workflow for this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8] Dry sand can also be used for small fires.[7]

-

Unsuitable Extinguishing Media: WATER. Using water will exacerbate the situation by reacting with the material to produce flammable hydrogen gas and corrosive HCl.[8][12]

-

Specific Hazards: Vapors are heavier than air and may travel to an ignition source and flash back.[7] Containers may explode when heated.[10][15] Fire will produce toxic and corrosive gases.[3][7]

Section 6: Disposal Considerations

Waste material is classified as hazardous and must be disposed of in accordance with all applicable federal, state, and local regulations.[6][15] Uncleaned containers should be treated as the product itself. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

- This compound (EVT-520622) | 141-57-1. EvitaChem.

- This compound | 141-57-1. Benchchem.

- Propyltrichlorosilane SDS, 141-57-1 Safety D

- Propyltrichlorosilane | C3H7Cl3Si | CID 8850. PubChem - NIH.

- TRICHLOROSILANE, 99%. Gelest, Inc.

- TRICHLOROSILANE. CAMEO Chemicals - NOAA.

- This compound | 141-57-1. Tokyo Chemical Industry Co., Ltd. (APAC).

- Trichloro(3,3,3-trifluoropropyl)silane. Santa Cruz Biotechnology.

- SAFETY D

- Trichloro(1H,1H,2H,2H-perfluorooctyl)

- This compound. ChemBK.

- This compound | CAS 141-57-1. Santa Cruz Biotechnology.

- SAFETY D

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- TRICHLOROSILANE HAZARD SUMMARY. NJ.gov.

- SAFETY D

- This compound | 141-57-1. TCI EUROPE N.V.

- TRICHLORO(CHLORO- METHYL)SILANE HAZARD SUMMARY. NJ.gov.

- SAFETY D

- SAFETY D

- GLOBAL SAFE HANDLING OF CHLOROSILANES. SEHSC, CES, SIAJ.

Sources

- 1. Buy this compound (EVT-520622) | 141-57-1 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. TRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. gelest.com [gelest.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nj.gov [nj.gov]

- 11. benchchem.com [benchchem.com]

- 12. globalsilicones.org [globalsilicones.org]

- 13. nj.gov [nj.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.pt [fishersci.pt]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to the Solubility of Trichloro(propyl)silane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trichloro(propyl)silane in organic solvents, tailored for researchers, scientists, and professionals in drug development. While quantitative solubility data is not extensively documented in public literature, this guide synthesizes information on the chemical's properties and reactivity to provide a thorough understanding of its behavior in various solvent systems. We delve into the critical distinction between its miscibility with aprotic solvents and its reactivity with protic solvents. Furthermore, this document outlines a detailed, field-proven experimental protocol for the safe and accurate determination of its solubility, empowering researchers to generate data specific to their applications.

Introduction to this compound

This compound (C₃H₇Cl₃Si) is an organosilicon compound of significant interest in materials science and organic synthesis.[1] Its bifunctional nature, possessing a propyl group and three reactive chloro-silyl moieties, allows it to act as a versatile surface modifying agent and a precursor for silicone polymers.[2] In the pharmaceutical and drug development sectors, its utility extends to the modification of silica-based materials for chromatography, the functionalization of nanoparticles for drug delivery, and as a reagent in the synthesis of complex organic molecules. A profound understanding of its solubility is paramount for its effective handling, reaction control, and application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility and ensuring its safe handling.

| Property | Value | Source |

| Molecular Formula | C₃H₇Cl₃Si | |

| Molecular Weight | 177.53 g/mol | |

| Appearance | Colorless, clear liquid | [1] |

| Boiling Point | 123-124 °C | [1] |

| Density | ~1.19 g/cm³ | [1] |

| Flash Point | 35 °C | [1] |

| Reactivity | Reacts violently with water, alcohols, and other protic solvents.[3] | [3] |

Solubility Profile: A Tale of Two Solvent Classes

The solubility of this compound is best understood by dividing organic solvents into two primary categories: aprotic and protic.

Aprotic Solvents: A Realm of Miscibility

Aprotic solvents lack acidic protons and are therefore unable to act as hydrogen bond donors.[4] This class of solvents does not react with the silicon-chlorine bonds of this compound, allowing for true dissolution. Based on the principle of "like dissolves like" and the known behavior of similar chlorosilanes, this compound is expected to be miscible with a wide range of common aprotic organic solvents.[3][5] This miscibility stems from the nonpolar nature of the propyl group and the overall molecular structure, which allows for favorable van der Waals interactions with these solvents.

Table of Predicted Qualitative Solubility in Aprotic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alkanes | Hexane, Heptane | Miscible | The nonpolar propyl group promotes solubility in nonpolar alkane solvents. |

| Aromatics | Toluene, Benzene | Miscible | Favorable interactions between the propyl group and the aromatic ring system. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | The ether oxygen can interact with the silicon atom, and the overall nonpolar character of the solvent is compatible. |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Miscible | Similarities in polarity and the presence of chlorine atoms lead to good compatibility. |

It is crucial to note that while miscibility is predicted, the presence of trace amounts of water in these solvents can lead to slow hydrolysis of this compound. Therefore, the use of anhydrous solvents is highly recommended for applications requiring the silane to remain intact.

Protic Solvents: A Landscape of Reactivity

Protic solvents, such as water and alcohols, possess acidic protons (e.g., -OH groups).[6] The interaction of this compound with these solvents is not a simple dissolution but rather a rapid and exothermic chemical reaction.[3] This reactivity is a critical consideration for any researcher working with this compound.

This compound reacts violently with water in a hydrolysis reaction to produce propylsilanetriol and hydrochloric acid (HCl).[7] The generated HCl is a corrosive gas that can create a hazardous acidic environment.

Reaction Scheme: C₃H₇SiCl₃ + 3H₂O → C₃H₇Si(OH)₃ + 3HCl

The propylsilanetriol is unstable and readily undergoes self-condensation to form a cross-linked polysiloxane network (a silicone resin).[8] This is the basis for its use in forming protective coatings.

In a similar fashion, this compound reacts with alcohols to form trialkoxy(propyl)silanes and hydrochloric acid.[9] This reaction is a common method for synthesizing alkoxysilanes, which are more stable and easier to handle than their chlorosilane counterparts.

Reaction Scheme (with ethanol): C₃H₇SiCl₃ + 3CH₃CH₂OH → C₃H₇Si(OCH₂CH₃)₃ + 3HCl

The rate of this reaction is dependent on the steric hindrance of the alcohol.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of readily available quantitative solubility data, the following protocol provides a robust and safe method for its determination in aprotic organic solvents. This protocol is designed as a self-validating system, emphasizing safety and accuracy.

Principle

The quantitative solubility will be determined by creating a saturated solution of this compound in the chosen anhydrous aprotic solvent at a constant temperature. A known volume of the supernatant will be carefully extracted, and the concentration of the dissolved silane will be determined gravimetrically after solvent evaporation under inert conditions.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous aprotic solvent of interest (e.g., hexane, toluene, THF, DCM)

-

Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)

-

Dry, sealed vials with septa

-

Gas-tight syringes and needles

-

Magnetic stir plate and stir bars

-

Constant temperature bath

-

Analytical balance (readable to at least 0.1 mg)

-

Pre-weighed, dry collection vials

Experimental Workflow

Caption: Workflow for the quantitative determination of this compound solubility.

Step-by-Step Methodology

-

Preparation (Causality: Prevention of Hydrolysis): All glassware, syringes, and stir bars must be rigorously dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator. The entire experiment must be conducted under a dry, inert atmosphere (N₂ or Ar) using either a Schlenk line or a glovebox to prevent premature hydrolysis of the this compound.[10]

-

Creating the Saturated Solution: a. In a dry, tared vial equipped with a magnetic stir bar, add a precise volume (e.g., 5.00 mL) of the anhydrous aprotic solvent using a gas-tight syringe. b. While stirring, slowly add small aliquots of this compound to the solvent until a small amount of undissolved liquid silane is observed at the bottom of the vial, indicating that a saturated solution has been formed. c. Seal the vial tightly with a septum cap.

-

Equilibration (Causality: Ensuring Thermodynamic Equilibrium): a. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) on a magnetic stir plate. b. Stir the mixture for a prolonged period (e.g., 24 hours) to ensure that the solution has reached equilibrium and is fully saturated. c. After the equilibration period, turn off the stirring and allow the undissolved silane to settle completely at the bottom of the vial for at least 2 hours.

-

Sample Analysis: a. Using a clean, dry, gas-tight syringe, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, being extremely careful not to disturb the undissolved layer. b. Transfer the supernatant to a pre-weighed, dry collection vial. c. Under a gentle stream of inert gas, carefully evaporate the solvent from the collection vial. This should be done in a well-ventilated fume hood. d. Once the solvent is completely evaporated, place the vial under high vacuum for a short period to remove any residual solvent. e. Weigh the vial containing the this compound residue on an analytical balance.

-

Calculation: a. Calculate the mass of the this compound in the collected sample by subtracting the initial weight of the empty vial from the final weight. b. The solubility can then be expressed in various units, such as g/mL or mol/L.

Solubility (g/mL) = Mass of residue (g) / Volume of supernatant (mL)

Safety Considerations: A Mandate for Prudence

This compound is a hazardous chemical that requires strict adherence to safety protocols.

-